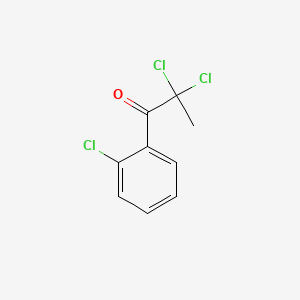
1-Propanone, 2,2-dichloro-1-(2-chlorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanone, 2,2-dichloro-1-(2-chlorophenyl)- is an organic compound that belongs to the class of chlorinated ketones It is characterized by the presence of two chlorine atoms attached to the second carbon of the propanone chain and an additional chlorine atom attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 2,2-dichloro-1-(2-chlorophenyl)- typically involves the chlorination of 1-phenyl-2-propanone. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction proceeds via electrophilic substitution, where the chlorine atoms are introduced into the propanone chain and the phenyl ring.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher yields and better control over reaction conditions, leading to a more efficient production process.
化学反応の分析
Types of Reactions: 1-Propanone, 2,2-dichloro-1-(2-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ketones or alcohols, depending on the nucleophile used.
科学的研究の応用
1-Propanone, 2,2-dichloro-1-(2-chlorophenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-Propanone, 2,2-dichloro-1-(2-chlorophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can result in various biological effects, depending on the specific target and the context in which the compound is used.
類似化合物との比較
1,1-Dichloro-2-propanone: Similar structure but lacks the phenyl ring.
2,2-Dibromo-1-(3-chlorophenyl)propan-1-one: Similar structure but with bromine atoms instead of chlorine.
1-Chloro-2-propanone: Similar structure but with only one chlorine atom.
Uniqueness: 1-Propanone, 2,2-dichloro-1-(2-chlorophenyl)- is unique due to the presence of both the phenyl ring and the multiple chlorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and in scientific research.
特性
CAS番号 |
35996-45-3 |
|---|---|
分子式 |
C9H7Cl3O |
分子量 |
237.5 g/mol |
IUPAC名 |
2,2-dichloro-1-(2-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C9H7Cl3O/c1-9(11,12)8(13)6-4-2-3-5-7(6)10/h2-5H,1H3 |
InChIキー |
RDTQUNIULSBWTN-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC=CC=C1Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



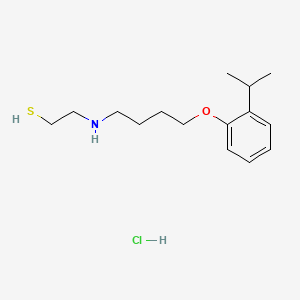
![N-(2,2-dinitroethyl)-N-[2-[2,2-dinitroethyl(nitro)amino]ethyl]nitramide](/img/structure/B14674519.png)
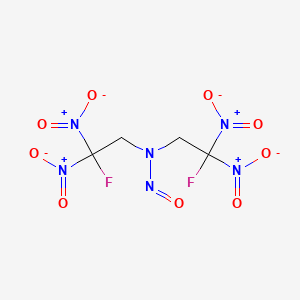
![3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14674524.png)
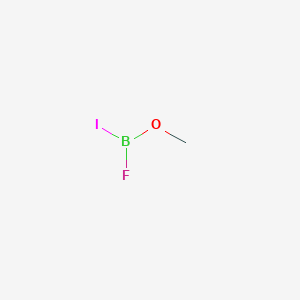
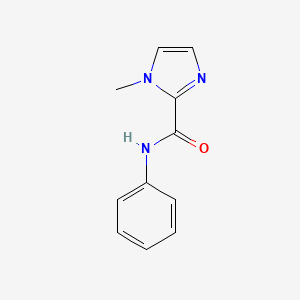
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl nonanoate](/img/structure/B14674533.png)
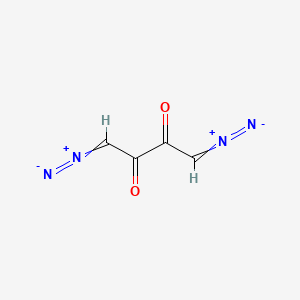

![1-{4-[(4-Aminophenyl)diazenyl]phenyl}ethanone](/img/structure/B14674550.png)
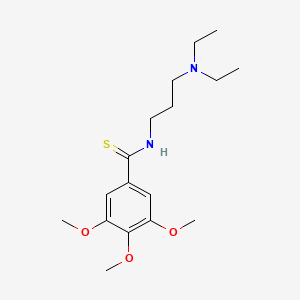
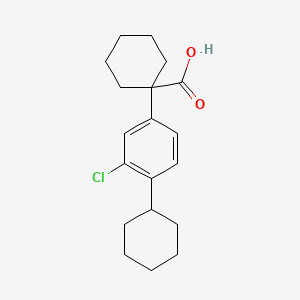
![3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid](/img/structure/B14674585.png)
